molecular formula C8H4BrF2NO3 B1412912 2',5'-Difluoro-4'-nitrophenacyl bromide CAS No. 1806389-06-9

2',5'-Difluoro-4'-nitrophenacyl bromide

Cat. No.: B1412912
CAS No.: 1806389-06-9
M. Wt: 280.02 g/mol
InChI Key: SQAZLOZBBIHMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5'-Difluoro-4'-nitrophenacyl bromide (DFNPB) is an organic compound that has been used in a variety of scientific applications. It was first synthesized in the early 1950s and has since been used in a wide range of research projects, including those related to medicinal chemistry, biochemistry, and pharmacology. DFNPB is a brominated derivative of phenacyl bromide, which is an aromatic compound that is used in the synthesis of various organic compounds. It is also used in the synthesis of drugs, such as those used to treat cancer and other diseases.

Mechanism of Action

2',5'-Difluoro-4'-nitrophenacyl bromide acts as a brominating agent in the synthesis of organic compounds. It is capable of forming covalent bonds with other molecules, such as those found in proteins and enzymes. This allows it to be used to modify the structure and function of these molecules. In addition, it can be used to modify the structure of drugs, allowing them to bind to their target molecules more effectively.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the body. In addition, it has been used to study the effects of environmental toxins on the body, as well as to study the effects of drugs on the brain.

Advantages and Limitations for Lab Experiments

2',5'-Difluoro-4'-nitrophenacyl bromide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used to synthesize a variety of organic compounds. In addition, it is relatively stable and has a low toxicity. However, it can be difficult to control the reaction conditions, and it can be difficult to purify the product.

Future Directions

In the future, 2',5'-Difluoro-4'-nitrophenacyl bromide could be used in a variety of applications. It could be used to synthesize a variety of drugs, as well as to study the structure and function of proteins and enzymes. In addition, it could be used to study the effects of environmental toxins on the body, as well as to study the effects of drugs on the brain. It could also be used to study the effects of drugs on cancer cells and to develop new drugs. Finally, it could be used to study the effects of drugs on the immune system and to develop new treatments for diseases.

Scientific Research Applications

2',5'-Difluoro-4'-nitrophenacyl bromide has been used in a variety of scientific research applications. It has been used in medicinal chemistry to synthesize a variety of drugs, including those used to treat cancer and other diseases. It has also been used in biochemistry to study the structure and function of proteins and enzymes. In addition, it has been used in pharmacology to study the effects of drugs on the body.

Properties

IUPAC Name

2-bromo-1-(2,5-difluoro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZLOZBBIHMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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